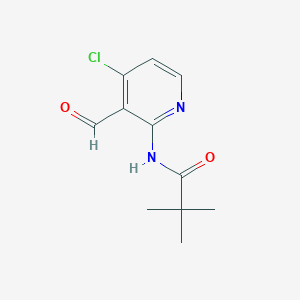
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide
Übersicht
Beschreibung
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide (N-CFPA) is a novel small molecule with a unique structure and interesting properties. It is a member of the pivalamides family, which is composed of compounds with a pivalic acid moiety linked to an amide group. N-CFPA has been studied extensively in recent years, and its potential for use in a variety of scientific research applications has been explored.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has been studied for its potential use in a variety of scientific research applications. It has been used as a ligand in the synthesis of new metal complexes, as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organic molecules. It has also been used to study the interaction of proteins and other biomolecules with metal ions.
Wirkmechanismus
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has been found to interact with metal ions through a process called coordination. This process involves the formation of a covalent bond between the metal ion and the nitrogen atom in the pivalamide group of N-(4-Chloro-3-formylpyridin-2-yl)pivalamide. This bond is stabilized by the presence of the four oxygen atoms in the pivalic acid moiety of N-(4-Chloro-3-formylpyridin-2-yl)pivalamide.
Biochemische Und Physiologische Effekte
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has been found to interact with a variety of proteins and other biomolecules. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, and to modulate the activity of proteins involved in the regulation of cell growth and differentiation. It has also been found to interact with metal ions, which can affect the activity of enzymes and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to work with. It is also relatively stable, which makes it suitable for long-term storage. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, N-(4-Chloro-3-formylpyridin-2-yl)pivalamide is not suitable for use in human clinical trials due to its potential toxicity.
Zukünftige Richtungen
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has a wide range of potential applications in scientific research. It could be used as a tool to study the structure and function of proteins and other biomolecules, as well as to study the interaction of proteins with metal ions. Additionally, it could be used to develop new drugs and therapies for a variety of diseases. Furthermore, N-(4-Chloro-3-formylpyridin-2-yl)pivalamide could be used to study the effects of small molecules on cell growth and differentiation, as well as to develop new materials for use in nanotechnology.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWHRFKTYLZJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659632 | |
| Record name | N-(4-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide | |
CAS RN |
749925-46-0 | |
| Record name | N-(4-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




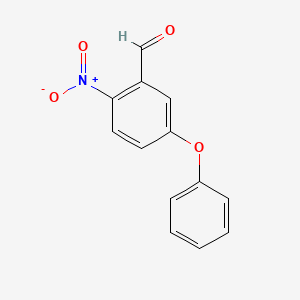
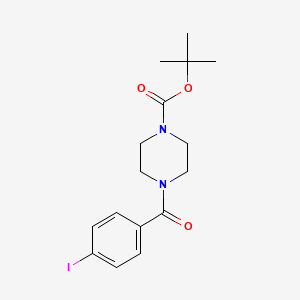

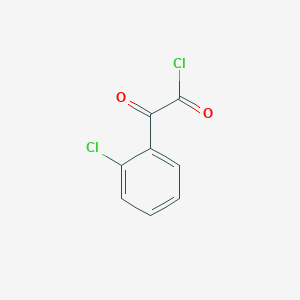
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)
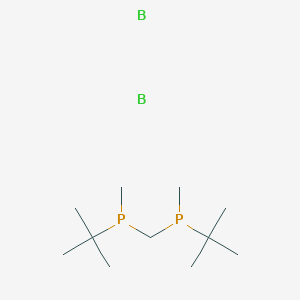
![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)
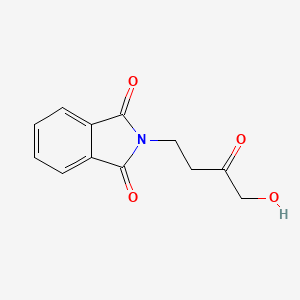
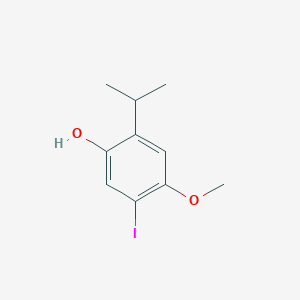
![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)
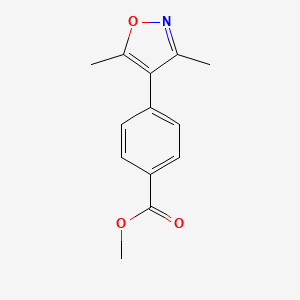
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)